molecular formula C6H7BrN2O2S B12315768 (3-Bromopyridin-2-yl)methanesulfonamide

(3-Bromopyridin-2-yl)methanesulfonamide

Cat. No.: B12315768
M. Wt: 251.10 g/mol
InChI Key: TWTSWKSUWBJQFZ-UHFFFAOYSA-N
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Description

(3-Bromopyridin-2-yl)methanesulfonamide is an organic compound with the molecular formula C₆H₇BrN₂O₂S and a molecular weight of 251.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)methanesulfonamide typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Bromopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.

Scientific Research Applications

(3-Bromopyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • (3-Chloropyridin-2-yl)methanesulfonamide
  • (3-Fluoropyridin-2-yl)methanesulfonamide
  • (3-Iodopyridin-2-yl)methanesulfonamide

Comparison: (3-Bromopyridin-2-yl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

(3-bromopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

TWTSWKSUWBJQFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CS(=O)(=O)N)Br

Origin of Product

United States

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